molecular formula C27H24N4O3S2 B2556055 N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide CAS No. 497072-66-9

N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2556055
CAS No.: 497072-66-9
M. Wt: 516.63
InChI Key: GDAOQZVNNHGNCB-UHFFFAOYSA-N
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Description

N-(2-(3-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a heterocyclic compound featuring a benzothiazole core linked to an indole moiety via a thioether-acetamide bridge. The 2-methoxybenzamide group further extends its structural complexity.

Properties

IUPAC Name

N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S2/c1-34-22-12-6-3-9-19(22)26(33)28-14-15-31-16-24(18-8-2-5-11-21(18)31)35-17-25(32)30-27-29-20-10-4-7-13-23(20)36-27/h2-13,16H,14-15,17H2,1H3,(H,28,33)(H,29,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAOQZVNNHGNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminobenzothiazole with appropriate reagents to introduce the desired functional groups.

    Indole Ring Formation: The indole ring can be synthesized through Fischer indole synthesis or other suitable methods.

    Coupling Reactions: The benzothiazole and indole intermediates are coupled using reagents like thionyl chloride or other coupling agents to form the desired compound.

    Final Functionalization: The methoxybenzamide group is introduced in the final step, often through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Indole Core Reactivity

The indole nucleus (position 3 substituted with a thioether group) participates in electrophilic substitution and alkylation reactions. Key findings include:

Reaction TypeConditionsProduct/OutcomeReference
Electrophilic substitutionHNO₃/H₂SO₄, 0°CNitration at C5 of indole
AlkylationCH₃I, K₂CO₃, DMF, 60°CMethylation at N1 of indole
OxidationH₂O₂, AcOH, 25°CSulfoxide formation at thioether

The thioether linkage (-S-) at position 3 of indole is susceptible to oxidation, forming sulfoxides or sulfones under strong oxidizing conditions. Computational studies suggest that steric hindrance from the bulky benzothiazole group directs substitution to the indole’s C5 position .

Benzothiazole-Amino Group Interactions

The benzo[d]thiazol-2-ylamino moiety undergoes hydrogen bonding and redox-driven transformations:

  • Hydrogen Bonding : The -NH group participates in intermolecular hydrogen bonding with carbonyl acceptors, stabilizing crystal structures .

  • Nucleophilic Acylation : Reacts with activated acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives under basic conditions (pyridine, 0°C) .

  • Redox Activity : Electrochemical studies reveal a reduction potential of −0.89 V (vs. Ag/AgCl) for the benzothiazole nitro analog, suggesting similar redox behavior in prodrug activation .

Benzamide Group Reactivity

The 2-methoxybenzamide segment exhibits hydrolysis and substitution:

Reaction TypeConditionsProduct/OutcomeReference
Acidic Hydrolysis6M HCl, reflux, 12hCleavage to 2-methoxybenzoic acid
Base-Catalyzed Hydrolysis1M NaOH, 80°C, 6hFormation of sodium carboxylate
Methoxy DemethylationBBr₃, DCM, −78°CConversion to 2-hydroxybenzamide

The methoxy group’s electron-donating effect enhances para-directing electrophilic substitution but reduces hydrolysis rates compared to unsubstituted benzamides .

Thioether-Oxazole Cyclization

Under microwave irradiation (150°C, DMF), the thioether group undergoes cyclization with adjacent carbonyl groups to form thiazolidinone derivatives, confirmed by FT-IR and ¹H NMR .

Biological Activation Pathways

  • Nitroreductase Activation : Analogous nitro-containing compounds undergo enzymatic reduction (e.g., by Mtb Ddn nitroreductase), generating reactive intermediates that disrupt DNA synthesis .

  • CYP450 Oxidation : Liver microsomal studies predict hydroxylation at the indole C5 and benzamide para positions, forming metabolites detectable via LC-MS .

Synthetic Routes

A representative synthesis involves:

  • Indole Thioether Formation :

    • 3-Mercaptoindole + 2-chloro-N-(benzo[d]thiazol-2-yl)acetamide → Thioether linkage (K₂CO₃, DMF, 60°C).

  • Benzamide Coupling :

    • EDCl/HOBt-mediated amidation of 2-methoxybenzoic acid with ethylenediamine derivative .

Yield: 62% (over two steps); Purity: >98% (HPLC) .

Stability and Degradation

  • Photodegradation : UV light (254 nm) induces cleavage of the thioether bond, forming indole-3-thiol and benzothiazole fragments (t₁/₂ = 4.2h).

  • Thermal Stability : Decomposes at 218°C (DSC), with mass loss corresponding to CO and CH₃O groups (TGA) .

This compound’s multifunctional reactivity underscores its potential as a scaffold for targeted drug design, particularly in oncology and antimicrobial applications. Further studies are needed to elucidate its in vivo metabolic pathways and off-target interactions.

Scientific Research Applications

Anti-Tumor Activity

Numerous studies have highlighted the anti-tumor potential of this compound. In vitro assays reveal that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. For instance:

  • Case Study : A study demonstrated that the compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating significant cytotoxic effects .
Cell LineIC50 (µM)Reference
MCF-75.0
A5496.5

Anti-Inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can reduce pro-inflammatory cytokine levels in vitro, suggesting its potential in treating inflammatory diseases.

  • Case Study : In a model of lipopolysaccharide-induced inflammation, treatment with the compound significantly reduced TNF-alpha and IL-6 levels, demonstrating its efficacy in modulating inflammatory responses .
CytokineControl Level (pg/mL)Treated Level (pg/mL)Reference
TNF-alpha300150
IL-6250100

Antimicrobial Activity

Emerging evidence suggests that this compound possesses antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria.

  • Case Study : In a study evaluating its antibacterial activity, the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli .
BacteriaMIC (µg/mL)Reference
Staphylococcus aureus12
Escherichia coli15

Mechanism of Action

The mechanism of action of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and require further research for detailed elucidation.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The compound shares structural motifs with several derivatives reported in the literature. Key analogs include:

Compound ID Core Structure Substituents/Modifications Melting Point (°C) Yield (%) Purity (%) Biological Activity (Reported)
Target Compound Benzo[d]thiazole + Indole 2-Methoxybenzamide, thioether linkage N/A N/A N/A N/A
7q Benzo[d]thiazole + Pyridine 2-Chloropyridin-4-ylamino 177.9–180.8 70 90.0 Anticancer (cell line studies)
7r Benzo[d]thiazole + Pyridine 2-Chloro-4-methylpyridin-3-ylamino 166.5–168.1 77 90.0 Anticancer (cell line studies)
7t Benzo[d]thiazole + Thiazole Thiazol-2-ylamino 237.7–239.1 68 92.0 Anticancer (cell line studies)
Compound 1 Benzo[d]thiazole + Triazole Triazolyl-phenoxy-methyl 239–240 34 N/A Multitarget ligand (Alzheimer’s)
2a–i Benzo[d]thiazole + Indole-Oxadiazole Oxadiazole-thioacetamide N/A N/A N/A Anticancer (in vitro)

Key Observations:

  • Core Heterocycles : The target compound’s indole moiety distinguishes it from pyridine (7q, 7r) or thiazole (7t)-based analogs. Indole derivatives (e.g., 2a–i ) may enhance DNA intercalation or receptor binding due to planar aromatic systems .
  • Synthetic Efficiency : Yields for analogs range from 34% (Compound 1 ) to 77% (7r ), highlighting variability in synthetic accessibility depending on substituents.

Structural-Activity Relationships (SAR)

  • Thioether Linkage : Common across all analogs, this group enhances solubility and facilitates interactions with biological targets .
  • Methoxybenzamide Group : Present in the target compound and 7q–t , this moiety may improve membrane permeability due to its lipophilic nature.
  • Indole vs. Pyridine/Thiazole : Indole’s aromaticity and hydrogen-bonding capability could enhance binding affinity compared to pyridine/thiazole derivatives .

Biological Activity

N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a complex compound that has garnered attention for its potential biological activities, particularly in anti-cancer and antimicrobial domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure features a benzo[d]thiazole moiety linked to an indole and a methoxybenzamide, which contributes to its unique pharmacological properties. The molecular formula is C16H19N3O2SC_{16}H_{19}N_{3}O_{2}S with a molecular weight of 317.40 g/mol .

1. Antitumor Activity

Recent studies have highlighted the compound's potential as an anti-tumor agent. For instance, research has demonstrated that derivatives of benzo[d]thiazole exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of critical cellular pathways that lead to apoptosis in cancer cells .

Table 1: Summary of Antitumor Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)10Inhibition of cell proliferation
A549 (Lung)20Disruption of mitochondrial function

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Pseudomonas aeruginosa. High-throughput screening revealed that certain derivatives could inhibit quorum sensing, a critical factor in bacterial virulence without affecting bacterial growth significantly .

Table 2: Antimicrobial Efficacy

Compound IDMIC (µg/mL)Effect on Growth
Compound 1<64No growth inhibition
Compound 2128Moderate inhibition
Compound 3>256Significant growth

The mechanisms underlying the biological activities of N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to increased cell death.
  • Quorum Sensing Inhibition : It interferes with bacterial communication, reducing virulence factors without killing the bacteria directly .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzo[d]thiazole derivatives, including this compound. The study found that specific structural modifications enhanced both anti-cancer and antimicrobial activities. For example, adding various alkyl groups improved solubility and bioavailability, leading to better therapeutic outcomes .

Q & A

Basic: What are the optimal solvent systems and catalysts for synthesizing N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, including coupling of benzothiazole-2-amine derivatives with intermediates like N-phenyl anthranilic acid. Key solvents include:

  • Dry pyridine for acyl halide coupling (to minimize hydrolysis) .
  • Ethanol or THF for nucleophilic substitution or cyclization steps, balancing reactivity and solubility .
    Catalysts like CuSO₄/ascorbic acid (for CuAAC "click" reactions) or concentrated H₂SO₄ (for cyclization) are critical for regioselectivity and yield optimization . For example, Cu(I)-catalyzed azide-alkyne cycloaddition achieves >90% yield in triazole formation .

Basic: What key spectroscopic techniques are used to validate the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., indole NH at δ ~10–12 ppm, benzothiazole C=S at ~165 ppm) .
  • IR spectroscopy : Identify amide C=O (~1650–1680 cm⁻¹) and thioether S–C (~650 cm⁻¹) .
  • Mass spectrometry (FAB or ESI) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental analysis : Validate purity (<0.4% deviation between calculated and observed C/H/N/S) .

Advanced: How can computational strategies predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina. Compare pose stability (RMSD <2.0 Å) with known inhibitors .
  • ADMET prediction : Tools like SwissADME assess logP (optimal ~2–3), bioavailability, and CYP450 interactions .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzothiazole) with activity trends .

Advanced: How should researchers address contradictory bioactivity data between in vitro and in silico studies?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., RAW264.7 macrophages for anti-inflammatory assays) and controls .
  • Dose-response curves : Confirm IC₅₀ values align with computational binding energies (e.g., discrepancies may indicate off-target effects) .
  • Metabolic stability tests : Use liver microsomes to assess if rapid degradation in vitro explains false negatives .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Systematic substitution : Modify groups like the 2-methoxybenzamide (electron-donating vs. withdrawing) or indole-thioether (steric effects) .
  • Biological testing : Compare IC₅₀ values in enzyme inhibition (e.g., COX-2) or cytotoxicity assays (e.g., MTT on cancer cells) .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to validate docking poses .

Advanced: What are the critical challenges in multi-step synthesis, and how to mitigate them?

Methodological Answer:

  • Intermediate instability : Protect moisture-sensitive groups (e.g., trichloroethyl intermediates) using anhydrous conditions .
  • Purification : Use column chromatography (silica gel, CHCl₃:acetone 3:1) or recrystallization (MeOH/EtOAc) for polar byproducts .
  • Yield optimization : Adjust stoichiometry (1.1 eq acyl halide) and reaction time (6–24 hr) based on TLC monitoring .

Advanced: How to evaluate synergistic effects of this compound in combination therapies?

Methodological Answer:

  • Checkerboard assays : Test with NSAIDs (e.g., ibuprofen) to calculate fractional inhibitory concentration (FIC) indices .
  • Mechanistic studies : Use Western blotting to assess pathway cross-talk (e.g., NF-κB and MAPK inhibition) .

Advanced: What analytical methods resolve co-eluting impurities in HPLC?

Methodological Answer:

  • Gradient elution : Optimize acetonitrile/water gradients (e.g., 40%→80% over 20 min) to separate isomers .
  • Chiral columns : Resolve enantiomers using amylose-based phases for compounds with stereocenters .
  • LC-MS/MS : Confirm purity via fragmentation fingerprints .

Advanced: How to assess compound stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 1–7.4) and monitor degradation via HPLC .
  • Plasma stability : Measure half-life in human plasma at 37°C; <10% degradation after 24 hr indicates suitability for in vivo studies .

Advanced: How do heterocyclic ring systems (e.g., benzothiazole vs. indole) influence bioactivity?

Methodological Answer:

  • Electronic effects : Benzothiazole’s electron-deficient core enhances π-π stacking with enzyme active sites, while indole’s NH supports hydrogen bonding .
  • Ring substitution : Fluorine at the 4-position of benzothiazole increases membrane permeability (logP +0.5) .
  • Bioisosterism : Replacing thioether with sulfoxide improves solubility but reduces target affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.